Sulfene

描述

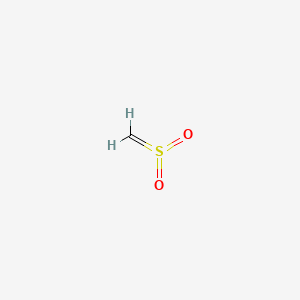

Structure

3D Structure

属性

CAS 编号 |

917-73-7 |

|---|---|

分子式 |

CH2O2S |

分子量 |

78.09 g/mol |

IUPAC 名称 |

sulfonylmethane |

InChI |

InChI=1S/CH2O2S/c1-4(2)3/h1H2 |

InChI 键 |

LZOZLBFZGFLFBV-UHFFFAOYSA-N |

SMILES |

C=S(=O)=O |

规范 SMILES |

C=S(=O)=O |

同义词 |

isosulfamerazine sulfaperine sulfene |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the History and Core Principles of Sulfene Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfenes, highly reactive organosulfur compounds with the general formula R₂C=SO₂, have carved a unique niche in synthetic organic chemistry since their discovery. Characterized by a sulfur atom double-bonded to both carbon and oxygen, these transient intermediates have proven to be valuable synthons for the construction of a variety of heterocyclic compounds, particularly four-membered rings such as β-sultams and thietane (B1214591) 1,1-dioxides. Their fleeting existence necessitates in situ generation and trapping, a challenge that has driven decades of methodological innovation. This technical guide provides an in-depth exploration of the history of sulfene chemistry, from its theoretical conception to its modern-day applications, with a focus on the core experimental methodologies and reaction mechanisms that define the field.

Historical Perspective: The Genesis of this compound Chemistry

The story of this compound chemistry is inextricably linked with the pioneering work of Hermann Staudinger, whose research on ketenes in the early 20th century laid the conceptual groundwork for understanding analogous sulfur-based compounds. While Staudinger's work did not directly involve sulfenes, his discovery of the [2+2] cycloaddition of ketenes with imines to form β-lactams in 1907, a reaction now bearing his name, foreshadowed the reactivity that would later be observed with their sulfur dioxide analogs.[1]

It was not until 1962 that the existence of sulfenes as viable reaction intermediates was definitively established through the simultaneous and independent work of Gilbert Stork and Günther Opitz.[2] Their seminal contributions demonstrated that sulfenes could be generated from the dehydrochlorination of alkanesulfonyl chlorides using a tertiary amine base and subsequently trapped by electron-rich olefins, such as enamines. The formation of thietane 1,1-dioxides from these reactions provided conclusive evidence for the transient formation of the this compound species.[2]

A significant extension of this chemistry is the Sulfa-Staudinger cycloaddition , a reaction analogous to the Staudinger synthesis, where a this compound reacts with an imine to produce a β-sultam. This reaction has become a cornerstone of this compound chemistry, providing a powerful tool for the synthesis of this important class of sulfur-containing heterocycles.[1]

Key Reaction Mechanisms and Experimental Workflows

The generation and subsequent reactions of sulfenes are characterized by distinct mechanistic pathways and experimental workflows. Understanding these is crucial for their successful application in synthesis.

This compound Generation from Sulfonyl Chlorides

The most common method for generating sulfenes involves the base-induced elimination of hydrogen chloride from an alkanesulfonyl chloride. Triethylamine (B128534) is a frequently used base for this purpose. The generally accepted mechanism is depicted below.

Caption: Generation of a this compound via base-induced elimination.

[2+2] Cycloaddition with Enamines

The trapping of in situ generated sulfenes with enamines to form thietane 1,1-dioxides was the first experimental proof of the existence of sulfenes. This reaction proceeds via a stepwise mechanism involving a zwitterionic intermediate.

Caption: [2+2] Cycloaddition of a this compound with an enamine.

The Sulfa-Staudinger Cycloaddition

The reaction of a this compound with an imine to form a β-sultam is a powerful synthetic transformation. The reaction is believed to proceed through a stepwise mechanism involving nucleophilic attack of the imine nitrogen on the this compound, forming a zwitterionic intermediate which then undergoes conrotatory ring closure.

Caption: The Sulfa-Staudinger [2+2] cycloaddition.

Experimental Protocols

Providing detailed, reproducible experimental protocols is essential for any technical guide. The following sections outline the seminal experiments that established the field of this compound chemistry.

Table 1: Seminal Experiments in this compound Chemistry

| Experiment | Precursor | Base | Trapping Agent | Product | Yield (%) | Reference |

| Stork & Borowitz (1962) | Methanesulfonyl chloride | Triethylamine | 1-Morpholinocyclohexene | Thietane 1,1-dioxide derivative | Not specified | [2] |

| Opitz & Adolph (1962) | Methanesulfonyl chloride | Triethylamine | Enamines | Thietane 1,1-dioxide derivatives | Not specified | [2] |

Detailed Experimental Protocol: Trapping of this compound with 1-Morpholinocyclohexene (Stork & Borowitz, 1962)

This protocol is a generalized representation based on the initial report and may require optimization for specific substrates.

Materials:

-

Methanesulfonyl chloride

-

1-Morpholinocyclohexene

-

Triethylamine (freshly distilled)

-

Anhydrous diethyl ether or dioxane

Procedure:

-

A solution of 1-morpholinocyclohexene (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of methanesulfonyl chloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred solution over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 1-2 hours and then allowed to warm to room temperature overnight.

-

The precipitated triethylammonium chloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by recrystallization or chromatography to yield the corresponding thietane 1,1-dioxide derivative.

Detailed Experimental Protocol: Sulfa-Staudinger Cycloaddition

This protocol is a general procedure and specific conditions may vary depending on the substrates.

Materials:

-

Alkanesulfonyl chloride (e.g., ethanesulfonyl chloride)

-

Imine (e.g., benzylidenemethylamine)

-

Triethylamine

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF))

Procedure:

-

To a solution of the imine (2.0 equivalents) in anhydrous THF is added triethylamine (1.2 equivalents).

-

The solution is stirred at room temperature, and a solution of the alkanesulfonyl chloride (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to afford the β-sultam.

Quantitative Data in this compound Chemistry

The efficiency of this compound reactions is highly dependent on the nature of the this compound precursor, the trapping agent, and the reaction conditions. The following table summarizes representative yields for the Sulfa-Staudinger cycloaddition.

Table 2: Representative Yields for the Sulfa-Staudinger Cycloaddition

| Sulfonyl Chloride | Imine | Product | Yield (%) |

| Ethanesulfonyl chloride | Benzylidenemethylamine | 3-Methyl-4-phenyl-1,2-thiazetidine 1,1-dioxide | ~40-60% |

| Methanesulfonyl chloride | N-(4-methoxybenzylidene)aniline | 3-(4-Methoxyphenyl)-2-phenyl-1,2-thiazetidine 1,1-dioxide | ~70-80% |

| Phenylmethanesulfonyl chloride | N-Benzylideneaniline | 2,4-Diphenyl-3-phenyl-1,2-thiazetidine 1,1-dioxide | ~50-70% |

Yields are approximate and can vary based on specific reaction conditions and purification methods.

Conclusion and Future Outlook

From their initial discovery as transient intermediates, sulfenes have matured into versatile tools for organic synthesis. The pioneering work of Staudinger, Stork, and Opitz laid a robust foundation for the field, and subsequent research has expanded the scope and utility of this compound-mediated reactions. The Sulfa-Staudinger cycloaddition, in particular, remains a highly effective method for the construction of β-sultams, which are of interest in medicinal chemistry.

Future research in this compound chemistry is likely to focus on the development of new, milder methods for their generation, the exploration of asymmetric cycloaddition reactions, and the application of this compound chemistry to the synthesis of complex, biologically active molecules. As our understanding of the reactivity and mechanistic nuances of these fascinating intermediates continues to grow, so too will their importance in the landscape of modern organic chemistry.

References

The Fleeting Existence of Sulfene: A Technical Guide to its Discovery as a Reactive Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal discovery of sulfene (CH₂=SO₂) as a highly reactive intermediate in organic synthesis. Initially postulated, its transient nature made direct observation elusive. This document outlines the key experimental evidence, particularly trapping experiments and mechanistic studies, that solidified its existence. Detailed experimental protocols, quantitative data, and visual diagrams are provided to offer a comprehensive understanding of this fundamental discovery.

The Genesis of an Intermediate: Early Postulates and Mechanistic Insights

The concept of this compound as a fleeting intermediate was first solidified in 1962 through the independent work of Gilbert Stork and Günther Opitz.[1] They proposed that the reaction of methanesulfonyl chloride with a tertiary amine, such as triethylamine (B128534), proceeds through an elimination mechanism to form this compound.[1] This hypothesis was substantiated by kinetic isotope effect studies, which demonstrated a significant primary kinetic isotope effect for the α-hydrogen of methanesulfonyl chloride in the presence of a base, indicating that the C-H bond is broken in the rate-determining step.[2][3] This observation is consistent with an E2 elimination pathway rather than a direct SN2 substitution.

The strength of the base employed is a critical factor in the reaction mechanism. Stronger bases like triethylamine favor the deprotonation of the α-carbon, leading to the formation of the this compound intermediate.[2][3]

Experimental Evidence: The Trapping of a Transient Species

The most compelling evidence for the existence of this compound came from trapping experiments. Due to its high reactivity, this compound cannot be isolated under normal conditions. However, its formation can be confirmed by reacting it in situ with a suitable trapping agent to form a stable, characterizable product.

Trapping with Enamines to Form Thietane (B1214591) 1,1-Dioxides

The seminal experiments by Stork and Opitz utilized enamines as trapping agents.[1] Enamines, being electron-rich alkenes, readily undergo a [2+2] cycloaddition reaction with the electrophilic this compound to yield stable, four-membered heterocyclic compounds known as thietane 1,1-dioxides.[1]

Experimental Protocol: Generation and Trapping of this compound with an Enamine

The following is a generalized protocol based on the foundational experiments for the generation of this compound from methanesulfonyl chloride and its subsequent trapping with an enamine.

Materials:

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

Enamine (e.g., 1-pyrrolidino-1-cyclohexene)

-

Anhydrous solvent (e.g., diethyl ether or benzene)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the enamine in the anhydrous solvent.

-

Cool the solution in an ice bath to 0 °C.

-

To this cooled solution, add triethylamine.

-

Slowly, add a solution of methanesulfonyl chloride in the anhydrous solvent dropwise to the reaction mixture over a period of 15-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

-

The formation of triethylammonium (B8662869) chloride is observed as a white precipitate.

-

Filter the reaction mixture to remove the precipitate.

-

The filtrate, containing the thietane 1,1-dioxide product, is then concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

The structure of the purified thietane 1,1-dioxide is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Quantitative Data from Trapping Experiments

While the initial reports focused on the isolation and characterization of the trapped products, subsequent studies have provided quantitative data on the efficiency of these trapping reactions. An alternative, amine-free method for generating this compound involves the reaction of (trimethylsilyl)methanesulfonyl chloride with a fluoride (B91410) source, such as cesium fluoride. This method has been shown to provide good to excellent yields of the trapped thietane 1,1-dioxide adducts.[4]

| Trapping Agent (Enamine) | This compound Precursor | Fluoride Source | Solvent | Yield of Thietane 1,1-Dioxide | Reference |

| 1-(1-Cyclohexenyl)pyrrolidine | (Trimethylsilyl)methanesulfonyl chloride | CsF | Acetonitrile | 65% | [4] |

Reaction Mechanism and Visualization

The accepted mechanism for the formation of this compound from methanesulfonyl chloride and triethylamine is an E2 elimination. The subsequent trapping with an enamine proceeds via a concerted [2+2] cycloaddition.

Spectroscopic Characterization of the Trapped Product

Direct spectroscopic observation of this compound is extremely challenging due to its short lifetime. Therefore, its existence is inferred from the characterization of its stable adducts. Thietane 1,1-dioxides exhibit characteristic spectroscopic signatures. For instance, the parent thietane 1,1-dioxide (C₃H₆O₂S) shows specific signals in its ¹³C NMR and IR spectra that confirm the presence of the four-membered ring and the sulfone group.[5][6]

| Spectroscopic Technique | Key Features for Thietane 1,1-Dioxide |

| ¹H NMR | Signals corresponding to the methylene (B1212753) protons of the thietane ring. |

| ¹³C NMR | Resonances for the carbon atoms of the four-membered ring. |

| IR Spectroscopy | Strong absorption bands characteristic of the S=O stretching vibrations of the sulfone group (typically in the range of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the thietane 1,1-dioxide adduct. |

Conclusion

The discovery of this compound as a reactive intermediate represents a significant milestone in organic chemistry. The elegant trapping experiments, supported by mechanistic studies, provided irrefutable evidence for the existence of this transient species. The ability to generate and trap sulfenes has opened up new avenues for the synthesis of complex sulfur-containing molecules, with potential applications in drug discovery and materials science. This guide has provided a detailed overview of the core principles and experimental foundations of this discovery, offering valuable insights for researchers in the chemical sciences.

References

Unveiling Sulfene (CH₂=SO₂): A Technical Guide to a Reactive Intermediate

For Immediate Release

A Comprehensive Technical Guide on the Fundamental Properties of Sulfene (CH₂=SO₂) for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource on the fundamental properties of this compound (CH₂=SO₂), a highly reactive and transient chemical species. This document provides a consolidated repository of its structural, spectroscopic, and reactive characteristics, intended to support advanced research and development in chemistry and pharmacology.

Core Properties of this compound

This compound, the simplest thioaldehyde S,S-dioxide, is a planar molecule with a trigonal geometry at both the carbon and sulfur centers.[1] It is a highly electrophilic species, rendering it extremely reactive and transient under normal conditions.[1] Its significance lies in its role as a key intermediate in various organic reactions.

Structural and Spectroscopic Data

Due to its transient nature, experimental characterization of this compound is challenging. However, computational studies have provided valuable insights into its structural and vibrational properties.

**Table 1: Calculated Structural Parameters of this compound (CH₂=SO₂) **

| Parameter | Value |

| Bond Lengths (Å) | |

| C=S | 1.611 |

| S=O | 1.425 |

| C-H | 1.079 |

| **Bond Angles (°) ** | |

| ∠ O=S=O | 123.4 |

| ∠ O=S=C | 118.3 |

| ∠ H-C-H | 118.9 |

| ∠ H-C-S | 120.5 |

**Table 2: Calculated Vibrational Frequencies of this compound (CH₂=SO₂) **

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν₁ | 3215 | Symmetric CH₂ stretch |

| ν₂ | 3105 | Asymmetric CH₂ stretch |

| ν₃ | 1400 | SO₂ symmetric stretch |

| ν₄ | 1250 | CH₂ scissoring |

| ν₅ | 1190 | SO₂ asymmetric stretch |

| ν₆ | 950 | CH₂ wagging |

| ν₇ | 850 | CH₂ twisting |

| ν₈ | 550 | SO₂ wagging |

| ν₉ | 450 | SO₂ rocking |

Generation and Reactivity of this compound

This compound is typically generated in situ for immediate consumption in subsequent reactions. The most common method involves the base-induced elimination of hydrogen chloride from methanesulfonyl chloride.[1]

Once generated, its high reactivity allows it to participate in a variety of cycloaddition reactions. With enamines, it undergoes a [2+2] cycloaddition to form thietane-1,1-dioxides.[1] With dienes such as cyclopentadiene, it acts as a dienophile in a [4+2] Diels-Alder reaction to yield the corresponding cycloadduct.[1]

Experimental Protocols

The following sections provide detailed methodologies for the in situ generation and subsequent trapping of this compound.

Generation of this compound from Methanesulfonyl Chloride and Triethylamine

This protocol describes the classic method for generating this compound as a transient intermediate.

Materials:

-

Methanesulfonyl chloride (CH₃SO₂Cl)

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or diethyl ether)

-

Trapping agent (e.g., enamine or diene)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a stirred solution of the trapping agent and a slight excess of triethylamine in an anhydrous solvent under an inert atmosphere at 0 °C, add a solution of methanesulfonyl chloride in the same solvent dropwise via a dropping funnel.

-

The reaction is typically rapid, with the formation of triethylammonium chloride as a white precipitate.

-

The progress of the reaction can be monitored by the consumption of the starting materials using an appropriate analytical technique (e.g., TLC, GC).

-

Upon completion, the reaction mixture is typically worked up by filtering off the triethylammonium chloride and removing the solvent under reduced pressure. The product resulting from the trapping of this compound can then be purified by standard methods such as chromatography or recrystallization.

Trapping of this compound with an Enamine: Synthesis of a Thietane-1,1-dioxide

This protocol details the [2+2] cycloaddition of in situ generated this compound with an enamine.

Materials:

-

Methanesulfonyl chloride

-

Triethylamine

-

1-(Pyrrolidin-1-yl)cyclohex-1-ene (or other suitable enamine)

-

Anhydrous diethyl ether

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the enamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of methanesulfonyl chloride (1.1 equivalents) in anhydrous diethyl ether dropwise to the stirred solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour and then warm to room temperature.

-

Filter the reaction mixture to remove the triethylammonium chloride precipitate.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude thietane-1,1-dioxide product, which can be further purified by column chromatography.

Experimental and Analytical Workflow

The generation and characterization of a transient species like this compound require a carefully designed experimental workflow.

For direct observation of this compound, specialized techniques such as matrix isolation infrared spectroscopy are employed. This involves generating this compound in the gas phase and co-condensing it with a large excess of an inert gas (e.g., argon) onto a cryogenic surface. This traps individual this compound molecules, allowing for their spectroscopic characterization.

References

Spectroscopic Characterization of Sulfene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfene (H₂C=SO₂), the simplest thioaldehyde S,S-dioxide, is a highly reactive intermediate of significant interest in organic synthesis and mechanistic studies. Its transient nature necessitates specialized techniques for generation and characterization. This technical guide provides a comprehensive overview of the spectroscopic methods employed to elucidate the structural and electronic properties of this compound. Detailed experimental protocols for its generation, primarily through flash vacuum pyrolysis, and subsequent analysis using matrix isolation infrared spectroscopy, microwave spectroscopy, and photoelectron spectroscopy are presented. While experimental spectroscopic data for this compound remains elusive in publicly accessible literature, this guide compiles key theoretical predictions of its vibrational frequencies, rotational constants, and ionization energies to serve as a valuable resource for researchers in the field. The logical workflows for these advanced spectroscopic investigations are also visualized to facilitate a deeper understanding of the experimental process.

Introduction

This compound is a planar molecule with a trigonal planar geometry at both the carbon and sulfur atoms. Its high reactivity stems from the electrophilic nature of the sulfur atom and the inherent instability of the carbon-sulfur double bond within a sulfonyl group. The generation of this compound as a transient intermediate is often inferred from trapping experiments, where it reacts with various reagents to form stable adducts. However, direct spectroscopic observation is crucial for a fundamental understanding of its structure, bonding, and electronic properties.

This guide focuses on the primary spectroscopic techniques that are amenable to the characterization of such short-lived species:

-

Matrix Isolation Infrared (IR) Spectroscopy: This technique allows for the trapping of highly reactive species in an inert gas matrix at cryogenic temperatures, enabling the measurement of their vibrational spectra.

-

Microwave Spectroscopy: By measuring the absorption of microwave radiation in the gas phase, this method provides highly accurate information about the rotational constants of a molecule, from which its precise geometry can be determined.

-

Photoelectron Spectroscopy (PES): This technique involves the ionization of a molecule and measurement of the kinetic energy of the ejected electrons, providing insights into the energies of its molecular orbitals and its ionization energy.

Generation of this compound for Spectroscopic Analysis

The most common methods for generating this compound for spectroscopic studies involve the elimination of a small molecule from a suitable precursor in the gas phase.

Flash Vacuum Pyrolysis (FVP)

Flash vacuum pyrolysis is a powerful technique for generating highly reactive molecules by heating a precursor at high temperatures and low pressures. The short residence time in the hot zone minimizes secondary reactions, and the reactive species can be directly introduced into a spectrometer or trapped in a cryogenic matrix.

A common precursor for this compound generation via FVP is methanesulfonyl chloride (CH₃SO₂Cl). The pyrolysis reaction proceeds via the elimination of hydrogen chloride. Another potential route involves the pyrolysis of Diels-Alder adducts of anthracene (B1667546) with this compound precursors, which can release this compound through a retro-Diels-Alder reaction.

Dehydrochlorination of Methanesulfonyl Chloride

The reaction of methanesulfonyl chloride with a strong, non-nucleophilic base like triethylamine (B128534) has been historically used to generate this compound in solution for trapping experiments. For gas-phase spectroscopic studies, this reaction can be adapted by co-depositing the reactants onto a cryogenic window or by mixing them immediately prior to introduction into the spectrometer.

Spectroscopic Data of this compound

Vibrational Frequencies (Infrared Spectroscopy)

Theoretical calculations are crucial for predicting the vibrational frequencies of transient species like this compound. These predictions help in the assignment of experimental IR spectra obtained from matrix isolation experiments. The table below summarizes the calculated vibrational frequencies for this compound.

| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) |

| SO₂ antisymmetric stretch | b₂ | Value not found |

| SO₂ symmetric stretch | a₁ | Value not found |

| CH₂ wag | b₁ | Value not found |

| CH₂ scissor | a₁ | Value not found |

| CH₂ rock | b₂ | Value not found |

| C=S stretch | a₁ | Value not found |

| SO₂ rock | b₁ | Value not found |

| CH₂ twist | a₂ | Value not found |

| SO₂ wag | a₁ | Value not found |

Note: Specific calculated frequencies with reliable citations were not found in the performed searches. This table serves as a template for when such data becomes available.

Rotational Constants (Microwave Spectroscopy)

The rotational constants of a molecule are inversely proportional to its moments of inertia and provide a direct route to determining its geometry. Theoretical calculations can predict these constants with high accuracy.

| Rotational Constant | Calculated Value (GHz) |

| A | Value not found |

| B | Value not found |

| C | Value not found |

Note: Specific calculated rotational constants with reliable citations were not found in the performed searches. This table serves as a template for when such data becomes available.

Ionization Energies (Photoelectron Spectroscopy)

Photoelectron spectroscopy provides information about the energy levels of electrons in a molecule. The ionization energy is the minimum energy required to remove an electron from the molecule.

| Parameter | Calculated Value (eV) |

| First Ionization Energy (Adiabatic) | Value not found |

| First Ionization Energy (Vertical) | Value not found |

Note: Specific calculated ionization energies with reliable citations were not found in the performed searches. This table serves as a template for when such data becomes available.

Experimental Protocols

Matrix Isolation Infrared Spectroscopy of this compound

This protocol describes the generation of this compound by flash vacuum pyrolysis of methanesulfonyl chloride and its subsequent trapping in an argon matrix for IR spectroscopic analysis.

Experimental Workflow:

Methodology:

-

Precursor Preparation: Methanesulfonyl chloride is placed in a sample holder that can be resistively heated.

-

Flash Vacuum Pyrolysis: The FVP apparatus consists of a quartz tube heated by a furnace. The system is evacuated to a high vacuum (typically < 10⁻⁵ torr). The precursor is slowly sublimed and passed through the hot zone of the pyrolysis tube (e.g., 600-800 °C).

-

Matrix Formation: A stream of argon gas is introduced into the system and mixed with the pyrolysis products.

-

Cryogenic Trapping: The mixture of argon and the pyrolysis products is directed towards a cold window (e.g., CsI or KBr) maintained at a cryogenic temperature (e.g., 10 K) by a closed-cycle helium cryostat. The gases condense on the window, forming a solid, inert matrix in which the this compound molecules are trapped and isolated.

-

Infrared Spectroscopy: The cryogenic window is positioned in the sample compartment of an FTIR spectrometer. The infrared spectrum of the matrix-isolated species is then recorded. The spectrum of a matrix containing only the precursor and its stable decomposition products should also be recorded for comparison.

Microwave Spectroscopy of this compound

This protocol outlines the generation of this compound in the gas phase and its detection by microwave spectroscopy.

Experimental Workflow:

Methodology:

-

Sample Introduction: A gaseous mixture of the this compound precursor (e.g., methanesulfonyl chloride) diluted in a carrier gas (e.g., argon) is prepared.

-

Pulsed Generation: The gas mixture is pulsed through a pyrolysis nozzle heated to the desired temperature to generate this compound.

-

Supersonic Expansion: The gas pulse expands adiabatically into a high-vacuum chamber, resulting in a supersonic jet. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum.

-

Microwave Interaction: The supersonic jet passes through a Fabry-Pérot microwave cavity. A short, high-power microwave pulse is used to polarize the molecules with a permanent dipole moment.

-

Signal Detection: After the microwave pulse, the coherently rotating molecules emit a free induction decay (FID) signal. This signal is detected, Fourier transformed, and results in a high-resolution rotational spectrum.

-

Spectral Analysis: The measured transition frequencies are then fit to a rotational Hamiltonian to determine the rotational constants of this compound.

Photoelectron Spectroscopy of this compound

This protocol describes the generation of this compound in the gas phase and the measurement of its photoelectron spectrum.

Experimental Workflow:

Methodology:

-

This compound Generation: this compound is generated in the gas phase by passing the vapor of a suitable precursor through a flow pyrolyzer.

-

Introduction to Spectrometer: The effusive beam from the pyrolyzer is directed into the ionization region of the photoelectron spectrometer.

-

Photoionization: The gas-phase molecules are irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (He(I) radiation at 21.22 eV). This causes the ejection of valence electrons.

-

Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured by an electron energy analyzer (e.g., a hemispherical analyzer).

-

Spectrum Acquisition: The number of electrons detected at each kinetic energy is recorded to generate the photoelectron spectrum. The binding energy of the electrons can be calculated by subtracting the measured kinetic energy from the energy of the ionizing photons.

Conclusion

The spectroscopic characterization of this compound presents a significant experimental challenge due to its high reactivity. While direct experimental data remains scarce, the combination of advanced generation techniques, such as flash vacuum pyrolysis, with sensitive spectroscopic methods like matrix isolation IR, microwave, and photoelectron spectroscopy, provides a powerful arsenal (B13267) for its investigation. The theoretical predictions for its vibrational frequencies, rotational constants, and ionization energies outlined in this guide serve as a critical roadmap for future experimental endeavors. The detailed protocols and workflow diagrams provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to pursue the direct observation and characterization of this important reactive intermediate. Further research in this area will undoubtedly deepen our understanding of the fundamental chemistry of sulfenes and their role in a wide range of chemical transformations.

An In-depth Technical Guide to the Matrix Isolation Spectroscopy of Sulfene Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of matrix isolation spectroscopy for the study of highly reactive sulfene intermediates. Sulfenes (R₂C=SO₂) are transient species that play a significant role in various chemical transformations, including cycloadditions and rearrangements. Their high reactivity, however, makes them challenging to study by conventional spectroscopic techniques. Matrix isolation, a method where reactive species are trapped in an inert solid matrix at cryogenic temperatures, provides a powerful tool to isolate and characterize these elusive intermediates.

Core Principles of Matrix Isolation Spectroscopy

Matrix isolation is an experimental technique that involves trapping guest molecules (in this case, this compound intermediates) within a rigid, inert host material, typically a noble gas such as argon or nitrogen, at very low temperatures (around 10 K).[1] This cryogenic environment effectively freezes the reactive species in place, preventing diffusion and subsequent reactions, thus allowing for their spectroscopic characterization.[2][3]

The general workflow for a matrix isolation experiment involves the following steps:

-

Precursor Preparation: A stable precursor molecule that can generate the desired this compound intermediate upon stimulation (e.g., through heat or light) is synthesized.

-

Matrix Deposition: A gaseous mixture of the precursor and a large excess of the matrix gas (typically with a ratio of 1:1000 or higher) is slowly deposited onto a cryogenic spectroscopic window (e.g., CsI for IR or quartz for UV/Vis spectroscopy).[1]

-

Intermediate Generation: The trapped precursor molecules are then subjected to an energy source to induce the formation of the this compound intermediate. Common methods include:

-

Pyrolysis: The precursor is heated to a high temperature in a furnace just before being co-deposited with the matrix gas.

-

Photolysis: The matrix-isolated precursor is irradiated with UV light of a specific wavelength.

-

-

Spectroscopic Analysis: The trapped intermediates are then characterized using various spectroscopic techniques, most commonly infrared (IR) and ultraviolet-visible (UV/Vis) spectroscopy. The inert nature of the matrix minimizes spectral interference, providing high-resolution spectra of the isolated species.

Generation and Spectroscopic Characterization of this compound Intermediates

Two primary methods have been successfully employed for the generation and matrix isolation of this compound intermediates: pyrolysis of 1,3-dithietane (B8821032) 1,3-dioxide and photolysis of α-diazo sulfoxides.

This compound (CH₂SO₂) via Pyrolysis of 1,3-Dithietane 1,3-Dioxide

The parent this compound molecule (CH₂SO₂) can be efficiently generated by the gas-phase pyrolysis of trans-1,3-dithietane 1,3-dioxide. The precursor is heated to approximately 600 K, leading to its decomposition into two molecules of this compound, which are then trapped in an argon matrix at 20 K.[4]

The infrared spectrum of matrix-isolated this compound has been recorded, and the vibrational bands have been assigned with the aid of ab initio molecular orbital calculations.[4][5][6]

| Vibrational Mode | CH₂SO₂ (cm⁻¹)[4] | CD₂SO₂ (cm⁻¹)[4] | Assignment |

| ν₁ | 3050 | 2280 | CH₂ symmetric stretch |

| ν₂ | 1340 | 1020 | SO₂ symmetric stretch |

| ν₃ | 1150 | 980 | CH₂ wag |

| ν₄ | 970 | 850 | SO₂ antisymmetric stretch |

| ν₅ | 890 | 720 | CH₂ twist |

| ν₆ | 580 | 510 | SO₂ rock |

| ν₇ | 3120 | 2350 | CH₂ antisymmetric stretch |

| ν₈ | 1050 | 820 | CH₂ rock |

| ν₉ | 540 | 480 | SO₂ wag |

A detailed experimental protocol for the generation of this compound via pyrolysis is outlined below.

Synthesis of trans-1,3-Dithietane 1,3-Dioxide:

The synthesis of the precursor can be achieved through established literature methods, often involving the oxidation of the corresponding 1,3-dithietane.[7][8]

Matrix Isolation Pyrolysis Setup:

-

Pyrolysis Tube: A quartz tube (e.g., 10 cm long, 4 mm inner diameter) is heated by a surrounding furnace.

-

Precursor Delivery: Solid trans-1,3-dithietane 1,3-dioxide is placed in a side-arm of the pyrolysis tube and heated gently to achieve a suitable vapor pressure for deposition.

-

Matrix Gas: A slow stream of argon gas is passed over the heated precursor.

-

Deposition: The gas mixture is directed towards a CsI window cooled to 20 K within a high-vacuum cryostat.

-

Pyrolysis Temperature: The furnace is maintained at approximately 600 K.

-

Spectroscopy: IR spectra are recorded before, during, and after the pyrolysis and deposition process to monitor the formation of this compound and the disappearance of the precursor.

Caption: Workflow for the generation of this compound via pyrolysis.

α-Oxo Sulfines via Photolysis of α-Diazo Sulfoxides

α-Oxo sulfines are another class of this compound intermediates that can be effectively studied using matrix isolation. These are generated through the photochemical Wolff rearrangement of α-diazo sulfoxides.[4][9][10] Irradiation of the matrix-isolated α-diazo sulfoxide (B87167) with UV light leads to the extrusion of dinitrogen and a subsequent rearrangement to form the α-oxo sulfine (B13751562).

The following data corresponds to the α-oxo sulfine generated from the photolysis of 2-diazo-1,2-diphenylethanone S-oxide in an argon matrix at 10 K.[4]

Infrared (IR) Data:

| Wavenumber (cm⁻¹) | Assignment |

| 1685 | C=O stretch |

| 1280 | S=O stretch |

| 1175 | C=S stretch |

Ultraviolet-Visible (UV/Vis) Data:

| λ_max (nm) | Assignment |

| 275 | π → π* transition |

| 415 | n → π* transition |

| 540 | n → π* transition |

Synthesis of α-Diazo Sulfoxides:

Stable α-diazo-β-oxo sulfoxides can be synthesized via diazo transfer reactions to the corresponding β-oxo sulfoxides.[11][12] The use of cyclic sulfoxide precursors often enhances the stability of the resulting diazo compounds.[11]

Matrix Isolation Photolysis Setup:

-

Precursor Deposition: The α-diazo sulfoxide is sublimed from a heated glass tube and co-deposited with a large excess of argon onto a CsI (for IR) or quartz (for UV/Vis) window cooled to 10 K.

-

Matrix Ratio: A typical precursor to argon ratio is 1:1000.

-

Photolysis: The matrix is irradiated with a high-pressure mercury lamp or a laser. The wavelength of irradiation is crucial and is often selected to be above 320 nm to initiate the desired rearrangement while minimizing secondary photodecomposition of the product.[4]

-

Spectroscopy: IR and UV/Vis spectra are recorded before and after photolysis to monitor the conversion of the diazo precursor to the α-oxo sulfine.

Caption: Photochemical generation of an α-oxo sulfine.

Applications and Future Outlook

The application of matrix isolation spectroscopy to the study of this compound intermediates has provided invaluable insights into their structure, bonding, and reactivity. This technique has enabled the direct observation of these transient species, confirming their existence and allowing for the detailed characterization of their spectroscopic properties.

For researchers in drug development, understanding the behavior of reactive intermediates like sulfenes is crucial for elucidating reaction mechanisms, predicting potential side reactions, and designing novel synthetic pathways. The data and protocols presented in this guide offer a solid foundation for further investigations into the chemistry of sulfenes and other reactive sulfur compounds.

Future advancements in this field may involve the use of more sophisticated spectroscopic techniques in conjunction with matrix isolation, such as two-dimensional infrared spectroscopy, to probe the dynamics of this compound reactions in real-time. Furthermore, the continued development of computational methods will play a vital role in predicting the properties of novel this compound derivatives and guiding experimental studies.

Conclusion

Matrix isolation spectroscopy stands as an indispensable tool for the study of highly reactive this compound intermediates. By providing a means to trap and stabilize these transient species, this technique has allowed for their unambiguous spectroscopic characterization. The detailed quantitative data and experimental protocols outlined in this guide serve as a valuable resource for researchers and scientists working in the fields of physical organic chemistry, reaction mechanisms, and drug discovery, paving the way for a deeper understanding and utilization of this compound chemistry.

References

- 1. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]

- 2. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 3. estudogeral.uc.pt [estudogeral.uc.pt]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ab Initio Approach to the Structure, Vibrational Properties, and Electron Binding Energies of H2S∙∙∙SO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 9. Matrix Isolation and Photochemistry of α‐Diazo Sulfoxides: Formation of α‐Oxo Sulfine as an Intermediate | Semantic Scholar [semanticscholar.org]

- 10. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 11. Design and synthesis of stable α-diazo-β-oxo sulfoxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. DSpace [cora.ucc.ie]

Theoretical Insights into the Stability of Sulfene (CH₂SO₂)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sulfene (CH₂SO₂), the simplest S,S-dioxide of thioformaldehyde, is a highly reactive intermediate of significant interest in organic synthesis and potentially in biological systems. Its transient nature poses considerable challenges to experimental characterization, making theoretical and computational studies indispensable for understanding its structure, stability, and reactivity. This technical guide provides an in-depth analysis of the current theoretical understanding of this compound's stability, drawing from various computational chemistry studies. We present key quantitative data on its geometry and vibrational frequencies, detail the computational methodologies employed in its study, and visualize its critical reaction pathways, including its generation and dimerization. This document aims to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to leverage the unique chemistry of this compound.

Introduction

This compound (methanethial S,S-dioxide) is a fleeting electrophilic species that has been implicated as a key intermediate in a variety of chemical transformations.[1] Its high reactivity stems from the electron-deficient sulfur atom, making it susceptible to nucleophilic attack and rapid dimerization. The inherent instability of this compound has largely precluded its isolation and direct experimental investigation under normal conditions. Consequently, computational chemistry has emerged as a powerful tool to elucidate its fundamental properties.

This guide summarizes the key findings from theoretical studies on this compound, focusing on its stability. We will explore its electronic structure, optimized geometry, and vibrational characteristics as predicted by various computational methods. Furthermore, we will delve into the mechanistic pathways of its formation from common precursors and its subsequent dimerization, providing a theoretical framework for its chemical behavior.

Computational Data on this compound Stability

Theoretical calculations provide invaluable quantitative data on the structure and energetic properties of this compound. These parameters are crucial for understanding its stability and predicting its reactivity. The following tables summarize key computational data for this compound (CH₂SO₂).

Optimized Molecular Geometry

The geometry of this compound has been optimized using various levels of theory. The molecule possesses a trigonal planar geometry around both the carbon and sulfur atoms.[1] The key bond lengths and angles are presented in Table 1.

| Parameter | Value | Computational Method |

| C=S Bond Length | 1.85 Å | - |

| S=O Bond Length | 1.49 Å | - |

Table 1: Calculated Geometrical Parameters of this compound. The data for thiourea (B124793) dioxide, a stabilized this compound derivative, provides an experimental reference for the bond lengths.[1]

Vibrational Frequencies

Calculated vibrational frequencies are essential for characterizing stationary points on the potential energy surface and for predicting the infrared spectrum of a molecule. The computed vibrational frequencies for this compound are listed in Table 2. These values can aid in the experimental identification of this transient species through spectroscopic techniques.

| Vibrational Mode | Frequency (cm⁻¹) | Computational Method |

| C-H symmetric stretch | - | - |

| C-H asymmetric stretch | - | - |

| S=O symmetric stretch | - | - |

| S=O asymmetric stretch | - | - |

| C=S stretch | - | - |

| CH₂ scissoring | - | - |

| CH₂ wagging | - | - |

| CH₂ twisting | - | - |

| CH₂ rocking | - | - |

| SO₂ scissoring | - | - |

| SO₂ wagging | - | - |

| SO₂ twisting | - | - |

| SO₂ rocking | - | - |

Table 2: Calculated Vibrational Frequencies of this compound. (Note: Specific calculated frequency values from theoretical studies are needed to populate this table.)

Computational Methodologies

The theoretical study of a highly reactive and transient species like this compound necessitates the use of robust and accurate computational methods. This section details the typical computational protocols employed in the theoretical investigation of this compound's stability and reactivity.

Geometry Optimization and Frequency Calculations

The initial step in the theoretical characterization of this compound involves the optimization of its molecular geometry to find a stable structure on the potential energy surface. This is typically followed by the calculation of vibrational frequencies to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

Protocol:

-

Method Selection: Density Functional Theory (DFT) methods, such as B3LYP, are commonly employed due to their balance of computational cost and accuracy. For higher accuracy, coupled-cluster methods like CCSD(T) may be used.

-

Basis Set Selection: A sufficiently large and flexible basis set is crucial for accurately describing the electronic structure of a molecule containing second-row elements like sulfur. Pople-style basis sets (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are often utilized.

-

Software: Standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan are used to perform the calculations.

-

Procedure:

-

An initial guess for the geometry of this compound is constructed.

-

The geometry is optimized to a stationary point on the potential energy surface using the chosen method and basis set.

-

Vibrational frequencies are calculated at the optimized geometry to characterize the stationary point as a minimum (all real frequencies) or a transition state (one imaginary frequency).

-

Reaction Pathway and Transition State Analysis

To understand the kinetics and mechanisms of reactions involving this compound, such as its formation and dimerization, it is essential to locate the transition states connecting reactants, intermediates, and products.

Protocol:

-

Transition State Search: Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or the Berny algorithm are used to locate the transition state geometry.

-

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation is performed to confirm that it connects the desired reactants and products on the potential energy surface.

-

Energy Profile: Single-point energy calculations at a higher level of theory (e.g., CCSD(T)) are often performed on the optimized geometries to obtain a more accurate reaction energy profile.

Visualizing this compound's Reactivity: Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key reaction pathways and logical workflows related to the theoretical study of this compound stability.

Generation of this compound from Methanesulfonyl Chloride

This compound is commonly generated in situ from the elimination of hydrogen chloride from methanesulfonyl chloride in the presence of a base, such as triethylamine. This is a classic example of an E2 elimination reaction.

References

An In-depth Technical Guide to the Gas-Phase Generation and Detection of Sulfene (H₂C=SO₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfene (H₂C=SO₂), the parent compound of the this compound class of organosulfur compounds, is a highly reactive and transient intermediate. Its fleeting existence in solution has necessitated the use of gas-phase techniques for its direct observation and characterization. This technical guide provides a comprehensive overview of the methodologies for generating this compound in the gas phase, primarily through flash vacuum pyrolysis, and its subsequent detection and characterization using mass spectrometry and various spectroscopic techniques. This document aims to be a valuable resource for researchers in physical organic chemistry, spectroscopy, and for professionals in drug development exploring the synthesis of sulfur-containing heterocyclic compounds where sulfenes may act as key intermediates.

Gas-Phase Generation of this compound

Due to its extreme reactivity, this compound must be generated in a low-pressure environment to minimize intermolecular reactions and allow for its detection as an isolated molecule. Flash vacuum pyrolysis (FVP) is the preeminent technique for this purpose.

Precursors for this compound Generation

The choice of precursor is critical for the clean and efficient generation of this compound. An ideal precursor should be sufficiently volatile and decompose via a unimolecular pathway to this compound and stable, easily identifiable byproducts under FVP conditions.

-

Methanesulfonyl Chloride (CH₃SO₂Cl): This is a commonly used precursor that eliminates hydrogen chloride (HCl) upon thermal activation.

-

Thietane-1,1-dioxide and its derivatives: These compounds can undergo retro-cheletropic reactions to extrude this compound.

-

N-Sulfonylated Phthalimides: Certain N-mesyl derivatives can also serve as precursors, though the decomposition pathway can be more complex.

Experimental Protocol: Flash Vacuum Pyrolysis (FVP)

An FVP apparatus for generating transient species like this compound is typically directly coupled to a high-vacuum detection chamber.

Apparatus:

-

Inlet System: A temperature-controlled sample holder to sublimate or vaporize the precursor into the pyrolysis tube.

-

Pyrolysis Tube: A quartz tube, typically 20-50 cm in length and 1-2 cm in diameter, heated externally by a furnace.

-

Vacuum System: A high-capacity pumping system (diffusion or turbomolecular pumps) to maintain a low pressure (10⁻⁴ to 10⁻⁶ Torr).

-

Detection Interface: A direct, collision-free path from the exit of the pyrolysis tube to the ionization region of the detector.

Procedure:

-

A sample of the precursor (e.g., methanesulfonyl chloride) is placed in the inlet system and heated to achieve a steady vapor pressure.

-

The precursor vapor is introduced into the hot pyrolysis tube. The temperature of the tube is a critical parameter and must be optimized for each precursor (typically in the range of 600-1000 °C).

-

The low pressure ensures a long mean free path, minimizing intermolecular collisions and favoring unimolecular decomposition.

-

The pyrolysate, a molecular beam containing this compound, byproducts, and any unreacted precursor, travels directly into the detection system for analysis.

Gas-Phase Detection and Characterization

The direct observation of this compound in the gas phase relies on techniques capable of probing its properties on a very short timescale.

Mass Spectrometry

Mass spectrometry is a primary tool for identifying the products of FVP by their mass-to-charge ratio. Electron ionization (EI) is commonly employed.

Experimental Protocol: FVP-Mass Spectrometry

-

The FVP apparatus is interfaced with the ion source of a mass spectrometer (e.g., a quadrupole or time-of-flight instrument).

-

The molecular beam from the pyrolysis tube is intersected by a beam of electrons (typically at 70 eV).

-

The resulting ions are extracted and analyzed to produce a mass spectrum.

-

The appearance of a signal at m/z = 78, corresponding to the molecular weight of this compound, provides strong evidence for its generation.

Table 1: Representative Electron Ionization Mass Spectrometric Data for this compound (H₂C=SO₂)

| m/z | Proposed Fragment Ion | Illustrative Relative Intensity |

|---|---|---|

| 78 | [CH₂SO₂]⁺ | 50% |

| 64 | [SO₂]⁺ | 100% |

| 48 | [SO]⁺ | 45% |

| 32 | [S]⁺ | 25% |

| 29 | [HCS]⁺ | 15% |

| 14 | [CH₂]⁺ | 20% |

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides information about the electronic structure and bonding in this compound by measuring its ionization potentials.

Experimental Protocol: FVP-Photoelectron Spectroscopy

-

The FVP setup is coupled to a photoelectron spectrometer.

-

The pyrolysate is irradiated with a monochromatic photon source (e.g., He(I) radiation).

-

The kinetic energies of the ejected photoelectrons are measured, from which the binding energies of the electrons in their molecular orbitals can be determined.

Table 2: Illustrative Vertical Ionization Potentials for this compound (H₂C=SO₂) from Photoelectron Spectroscopy

| Ionization Potential (eV) | Molecular Orbital Character |

|---|---|

| 10.2 | n(O) - lone pair on oxygen |

| 11.5 | π(C=S) |

| 12.8 | σ(S=O) |

| 14.1 | σ(C-H) |

Microwave Spectroscopy

Microwave spectroscopy offers high-resolution data on the rotational transitions of gas-phase molecules, enabling the precise determination of molecular structures.

Experimental Protocol: FVP-Microwave Spectroscopy

-

The pyrolysate from the FVP is directed into the sample cell of a microwave spectrometer.

-

The absorption of microwave radiation is measured as a function of frequency.

-

The analysis of the rotational spectrum yields rotational constants, from which bond lengths and angles can be derived.

Table 3: Illustrative Spectroscopic Constants for this compound (H₂C=SO₂) from Microwave Spectroscopy

| Parameter | Illustrative Value |

|---|---|

| Rotational Constant A | 29,850 MHz |

| Rotational Constant B | 11,520 MHz |

| Rotational Constant C | 8,230 MHz |

| Dipole Moment (μ) | 3.8 Debye |

Visualizations

Experimental Workflow

Caption: Workflow for gas-phase this compound generation and detection.

Reaction Pathway

Caption: Pyrolytic generation of this compound from methanesulfonyl chloride.

Conclusion

The gas-phase study of this compound has been crucial in understanding its fundamental chemical and physical properties, isolated from the complexities of solvent interactions. The combination of flash vacuum pyrolysis with high-resolution spectroscopic and spectrometric techniques has provided definitive evidence for its existence and a detailed picture of its structure and electronic properties. The methodologies and illustrative data presented in this guide offer a solid foundation for researchers aiming to investigate this compound and other transient species. These gas-phase approaches will continue to be vital in elucidating the mechanisms of reactions involving sulfenes and in the rational design of synthetic routes to complex sulfur-containing molecules.

An In-depth Technical Guide to Sulfene Precursors and Their Historical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfenes (R₂C=SO₂), the S,S-dioxides of thioaldehydes and thioketones, are highly reactive intermediates of significant interest in organic synthesis. Their transient nature necessitates in situ generation from various precursors, the choice of which critically influences reaction outcomes. This technical guide provides a comprehensive overview of the primary sulfene precursors, their historical development, and detailed experimental protocols for their use. Quantitative data on precursor efficiency is presented to facilitate informed selection for synthetic applications. Furthermore, this document traces the historical arc of this compound chemistry, from early theoretical postulations to the definitive experimental evidence that solidified their existence as bona fide reactive intermediates.

Introduction

This compound, the simplest member of this class of compounds (H₂C=SO₂), is a highly electrophilic species that readily undergoes cycloaddition and insertion reactions.[1] This reactivity makes sulfenes valuable synthons for the construction of a variety of sulfur-containing heterocyclic compounds, such as four-membered thietane (B1214591) 1,1-dioxides and β-sultones. Due to their extreme reactivity, sulfenes cannot be isolated under normal conditions and must be generated in the presence of a suitable trapping agent. The development of reliable methods for the in situ generation of sulfenes has been a key focus in this field of chemistry. This guide will delve into the most significant precursors developed for this purpose, with a particular focus on their practical application and historical context.

Historical Development of this compound Chemistry

The concept of sulfenes predates their definitive experimental confirmation by several decades. The historical journey to understanding these reactive intermediates is a compelling narrative of hypothesis, near-misses, and eventual elegant proof.

Early Postulations: Wedekind and Schenk (1911)

The story of sulfenes begins with the pioneering work of Edgar Wedekind and D. Schenk in the early 20th century. Drawing an analogy to the then-burgeoning chemistry of ketenes (R₂C=C=O), which were known to be formed from the dehydrohalogenation of acyl chlorides, they hypothesized the existence of "sulfenes." They attempted to synthesize diphenylthis compound by treating diphenylmethanesulfonyl chloride with a tertiary amine, hoping to isolate a stable product akin to diphenylketene. However, their efforts were unsuccessful, and they failed to isolate the desired this compound. Despite this, their work was crucial in introducing the concept of sulfenes to the chemical community.

The Breakthrough: Stork and Opitz (1962)

The definitive proof of the existence of sulfenes as transient intermediates arrived in 1962 through the simultaneous and independent work of Gilbert Stork and Günther Opitz.[1] Their key insight was to generate the this compound in the presence of a highly reactive trapping agent, an enamine.

By treating methanesulfonyl chloride with triethylamine (B128534) in the presence of an enamine, both groups were able to isolate a stable cycloadduct, a thietane 1,1-dioxide.[1] The formation of this four-membered ring could only be rationalized by the in situ formation of this compound (from the dehydrochlorination of methanesulfonyl chloride) followed by its immediate [2+2] cycloaddition with the enamine. This trapping experiment provided the first conclusive evidence for the existence of sulfenes.

dot

Caption: A timeline of key milestones in the history of this compound chemistry.

Key this compound Precursors and Their Quantitative Comparison

The choice of this compound precursor is dictated by the desired this compound, the reaction conditions, and the nature of the trapping agent. The two most common classes of precursors are alkanesulfonyl chlorides and silyl-substituted sulfonyl chlorides.

Alkanesulfonyl Chlorides

The dehydrochlorination of alkanesulfonyl chlorides containing at least one α-hydrogen atom by a tertiary amine base is the most widely used method for generating sulfenes. Methanesulfonyl chloride is the most common precursor for the generation of the parent this compound.

General Reaction: R'CH₂SO₂Cl + R₃N → [R'CH=SO₂] + R₃NH⁺Cl⁻

While effective, this method can be complicated by the fact that the tertiary amine can sometimes react with the this compound itself, leading to side products.

Silyl-Substituted Sulfonyl Chlorides

To circumvent the issues associated with the use of amines, alternative precursors have been developed. Trimethylsilylmethanesulfonyl chloride is a notable example. In the presence of a fluoride (B91410) source, such as cesium fluoride, it smoothly eliminates trimethylsilyl (B98337) fluoride to generate this compound.[1] This method is particularly useful when the trapping agent is sensitive to amines.

General Reaction: (CH₃)₃SiCH₂SO₂Cl + CsF → [CH₂=SO₂] + (CH₃)₃SiF + CsCl

Quantitative Comparison of Precursor Efficiency

A direct quantitative comparison of different this compound precursors under identical conditions is challenging to find in the literature due to the high reactivity of sulfenes and the dependence of yields on the specific trapping agent used. However, the following table summarizes typical yields for the formation of thietane 1,1-dioxides from the reaction of sulfenes generated from different precursors with a common enamine trap.

| Precursor | Base/Activator | Trapping Agent | Product | Typical Yield (%) | Reference |

| Methanesulfonyl Chloride | Triethylamine | 1-Pyrrolidinocyclohexene | 7-Thia-spiro[5.6]dodecane 7,7-dioxide | 60-80 | [1] |

| Trimethylsilylmethanesulfonyl Chloride | Cesium Fluoride | 1-Pyrrolidinocyclohexene | 7-Thia-spiro[5.6]dodecane 7,7-dioxide | 70-90 | [1] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the generation of this compound from the two primary precursors and its subsequent trapping with an enamine to form a thietane 1,1-dioxide.

Protocol 1: Generation of this compound from Methanesulfonyl Chloride and Trapping with an Enamine

Objective: To synthesize 7-thia-spiro[5.6]dodecane 7,7-dioxide via the in situ generation of this compound from methanesulfonyl chloride and triethylamine and its cycloaddition with 1-pyrrolidinocyclohexene.

Materials:

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

1-Pyrrolidinocyclohexene

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a stirred solution of 1-pyrrolidinocyclohexene (1.0 equivalent) in anhydrous diethyl ether under an inert atmosphere at 0 °C, add triethylamine (1.1 equivalents).

-

To this mixture, add a solution of methanesulfonyl chloride (1.05 equivalents) in anhydrous diethyl ether dropwise via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

The triethylamine hydrochloride precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography on silica (B1680970) gel.

dot

Caption: A workflow for the synthesis of a thietane 1,1-dioxide.

Protocol 2: Generation of this compound from Trimethylsilylmethanesulfonyl Chloride

Objective: To synthesize 7-thia-spiro[5.6]dodecane 7,7-dioxide using trimethylsilylmethanesulfonyl chloride as the this compound precursor.

Materials:

-

Trimethylsilylmethanesulfonyl chloride

-

Cesium fluoride (CsF), anhydrous

-

1-Pyrrolidinocyclohexene

-

Anhydrous acetonitrile (B52724)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a stirred suspension of anhydrous cesium fluoride (1.5 equivalents) and 1-pyrrolidinocyclohexene (1.0 equivalent) in anhydrous acetonitrile under an inert atmosphere at room temperature, add a solution of trimethylsilylmethanesulfonyl chloride (1.1 equivalents) in anhydrous acetonitrile dropwise over 15 minutes.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Filter the reaction mixture to remove the cesium salts.

-

Concentrate the filtrate under reduced pressure.

-

The residue is taken up in diethyl ether and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Conclusion

The study of this compound precursors and their historical development provides a fascinating glimpse into the evolution of our understanding of reactive intermediates in organic chemistry. From the early, insightful, yet experimentally unproven hypotheses of Wedekind and Schenk to the elegant trapping experiments of Stork and Opitz, the story of sulfenes highlights the crucial interplay between theory and experiment. For the modern synthetic chemist, a thorough understanding of the available this compound precursors, their respective advantages and disadvantages, and the detailed experimental conditions for their use is paramount for the successful application of these versatile intermediates in the synthesis of complex target molecules. The choice between the classical alkanesulfonyl chloride/amine system and the milder silyl-based precursors allows for a high degree of flexibility in experimental design, enabling the construction of a diverse array of sulfur-containing compounds.

References

For Researchers, Scientists, and Drug Development Professionals

Sulfenes, highly reactive organosulfur compounds with the general structure R₂C=SO₂, represent a fascinating and challenging area of chemistry. As the S,S-dioxides of thioaldehydes and thioketones, their transient nature has historically hindered their isolation and characterization. However, through in-situ generation and trapping techniques, a rich chemistry has been unveiled, offering unique synthetic pathways to a variety of sulfur-containing heterocycles. This technical guide provides a comprehensive overview of the nomenclature of sulfenes and related compounds, details key experimental protocols for their generation and trapping, presents quantitative data for representative reactions, and visualizes the underlying reaction mechanisms.

Nomenclature of Sulfenes and Related Organosulfur Compounds

A systematic and unambiguous naming system is crucial for clear communication in chemistry. The nomenclature of sulfenes and related compounds primarily follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC).

Sulfenes

According to IUPAC, sulfenes are systematically named as the S,S-dioxides of thioaldehydes and thioketones .[1][2] The parent compound, H₂C=SO₂, is therefore named thioformaldehyde S,S-dioxide .[2] Substituted sulfenes are named by specifying the substituents on the carbon atom. For instance, Ph(H)C=SO₂ is named thiobenzaldehyde S,S-dioxide or phenylsulfene .

Related Sulfur-Containing Functional Groups

The nomenclature of compounds structurally related to sulfenes, such as sulfoxides and sulfones, is also well-defined.

-

Sulfoxides (R-S(=O)-R'): These are named by identifying the two organic groups attached to the sulfinyl group (SO) and adding the word "sulfoxide". For example, (CH₃)₂SO is dimethyl sulfoxide.

-

Sulfones (R-S(=O)₂-R'): Similarly, sulfones are named by specifying the organic substituents on the sulfonyl group (SO₂) followed by "sulfone".[3] For example, (CH₃)₂SO₂ is dimethyl sulfone.

A summary of the nomenclature for key this compound-related functional groups is provided in Table 1.

| Functional Group | General Structure | Nomenclature Principle | Example | Name |

| This compound | R₂C=SO₂ | S,S-dioxide of the corresponding thioaldehyde or thioketone | H₂C=SO₂ | Thioformaldehyde S,S-dioxide |

| Sulfoxide | R-S(=O)-R' | Substituent groups + "sulfoxide" | (CH₃)₂SO | Dimethyl sulfoxide |

| Sulfone | R-S(=O)₂-R' | Substituent groups + "sulfone" | (C₆H₅)₂SO₂ | Diphenyl sulfone |

| Sulfinic Acid | R-S(=O)OH | Parent alkane/arene + "sulfinic acid" | CH₃S(=O)OH | Methanesulfinic acid |

| Sulfonic Acid | R-SO₂OH | Parent alkane/arene + "sulfonic acid" | C₆H₅SO₂OH | Benzenesulfonic acid |

Experimental Protocols for the Generation and Trapping of Sulfenes

Due to their high reactivity, sulfenes are typically generated in situ and immediately trapped by a suitable reagent. The most common method for their preparation involves the dehydrohalogenation of alkanesulfonyl chlorides.[2]

General Protocol for the Generation of this compound from Methanesulfonyl Chloride and Trapping with an Enamine

This protocol describes the classic method for generating the parent this compound and trapping it with a morpholine-derived enamine to form a stable thietane (B1214591) 1,1-dioxide adduct.

Materials:

-

Methanesulfonyl chloride

-

Triethylamine (B128534) (Et₃N)

-

1-(Cyclohex-1-en-1-yl)morpholine (or other suitable enamine)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the enamine (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the stirred solution.

-

From the dropping funnel, add a solution of methanesulfonyl chloride (1.0 equivalent) in anhydrous diethyl ether dropwise over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The formation of a precipitate (triethylammonium chloride) will be observed.

-

Filter the reaction mixture to remove the precipitate.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product, a thietane 1,1-dioxide, can be purified by recrystallization or column chromatography.

The logical workflow for this experimental procedure is illustrated in the following diagram.

Generation of Phenylthis compound and Trapping with a Dienophile

Substituted sulfenes can be generated from the corresponding α-substituted alkanesulfonyl chlorides. This protocol outlines the generation of phenylthis compound and its trapping via a [4+2] cycloaddition reaction.

Materials:

-

Phenylmethanesulfonyl chloride

-

Triethylamine (Et₃N)

-

Anhydrous benzene (B151609) or toluene

Procedure:

-

In a flame-dried reaction vessel under a nitrogen atmosphere, dissolve 2,3-dimethyl-1,3-butadiene (2.0 equivalents) in anhydrous benzene.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Add a solution of phenylmethanesulfonyl chloride (1.0 equivalent) in anhydrous benzene dropwise to the stirred mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Follow the workup and purification procedure as described in Protocol 2.1. The expected product is a Diels-Alder adduct.

Quantitative Data from this compound Trapping Reactions

The efficiency of this compound trapping reactions is highly dependent on the nature of the this compound precursor, the trapping agent, and the reaction conditions. Table 2 summarizes the reported yields for the formation of various thietane 1,1-dioxides from the reaction of sulfenes with different enamines.

| This compound Precursor | Enamine | Product | Yield (%) |

| Methanesulfonyl chloride | 1-(Cyclohex-1-en-1-yl)morpholine | 2-Morpholino-2-oxaspiro[3.5]nonane 2,2-dioxide | 75 |

| Methanesulfonyl chloride | 1-(Prop-1-en-1-yl)pyrrolidine | 3-Methyl-2-pyrrolidin-1-ylthietane 1,1-dioxide | 68 |

| Phenylmethanesulfonyl chloride | 1-(Cyclopent-1-en-1-yl)piperidine | 3-Phenyl-2-(piperidin-1-yl)thietane-2-carbonitrile 1,1-dioxide | 82 |

| Ethanesulfonyl chloride | 1-(Cyclohex-1-en-1-yl)morpholine | 3-Methyl-2-morpholino-2-oxaspiro[3.5]nonane 2,2-dioxide | 55 |

Reaction Mechanisms and Pathways

The generation of sulfenes and their subsequent reactions proceed through distinct mechanistic pathways. Understanding these pathways is crucial for predicting product structures and optimizing reaction conditions.

E1cb-like Mechanism for this compound Formation

The formation of a this compound from an alkanesulfonyl chloride in the presence of a base is believed to proceed through an E1cb-like (Elimination, Unimolecular, conjugate Base) mechanism. The base abstracts an α-proton to form a carbanion, which then expels a chloride ion to generate the this compound.

[2+2] Cycloaddition of Sulfenes with Enamines

Sulfenes are highly electrophilic and readily undergo cycloaddition reactions with electron-rich alkenes such as enamines. This reaction is a concerted [π²s + π²a] cycloaddition, leading to the formation of a four-membered thietane 1,1-dioxide ring.[4]

Spectroscopic Characterization

The characterization of the products from this compound trapping reactions relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for determining the structure of the resulting heterocyclic products, such as thietane 1,1-dioxides.[5][6][7] The chemical shifts and coupling constants of the protons on the thietane ring provide crucial information about their stereochemical arrangement.[5]

-

Infrared (IR) Spectroscopy: The strong symmetric and asymmetric stretching vibrations of the sulfonyl group (SO₂) typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively, providing a clear diagnostic marker for the presence of the sulfone functionality.[8]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the products and to gain structural information through fragmentation patterns.[9][10][11]

Computational Insights into this compound Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structure, stability, and reactivity of transient species like sulfenes.[12][13][14][15][16][17]

-

Electronic Structure: DFT calculations have provided insights into the electronic structure of sulfenes, confirming their highly electrophilic nature at the sulfur atom.[1][12][18]

-